3-Acetyl-2-Oxazolidinon

Übersicht

Beschreibung

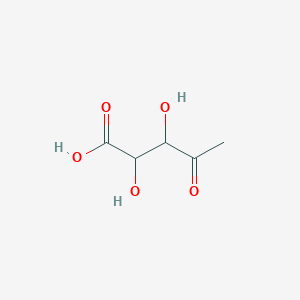

3-Acetyl-2-oxazolidinone (3-AO) is an important synthetic chemical compound that has a wide range of applications in the scientific research field. It is a white crystalline solid with a melting point of 110°C and a molecular weight of 147.14 g/mol. 3-AO is a cyclic imide derived from acetylacetone, and is widely used as a reagent in organic synthesis. It is also known as 3-acetyl-2-oxazolidone, 3-acetyl-2-oxazolidine, and 3-acetyl-2-oxazolidinonium.

Wissenschaftliche Forschungsanwendungen

Vielseitige Gerüste in der pharmazeutischen Chemie

Oxazolidinon ist ein fünfgliedriger heterocyclischer Ring mit verschiedenen biologischen Anwendungen in der pharmazeutischen Chemie . Unter den drei möglichen Isomeren ist 2-Oxazolidinon das am häufigsten in der Medikamentenentwicklung untersuchte . Linezolid war das erste zugelassene Medikament, das einen Oxazolidinonring als Pharmakophor-Gruppe enthielt .

Antibakterielle Aktivität

Die Oxazolidin-2-one gelten als bakteriostatisch für Enterokokken und Staphylokokken, aber als bakterizid für Penicillin-empfindliche S. pneumoniae und Bacteroides fragilis .

Antituberkulose-Aktivität

Oxazolidinone haben vielversprechende pharmakologische Anwendungen in verschiedenen therapeutischen Bereichen gezeigt, darunter die Antituberkulose .

Antikrebsaktivität

Oxazolidinone wurden auch auf ihr potenzielles Antikrebs-Potenzial untersucht .

Entzündungshemmende Aktivität

Diese Verbindungen wurden auf ihre entzündungshemmenden Eigenschaften untersucht .

Behandlung neurologischer Erkrankungen

Oxazolidinone haben potenzielle Anwendungen bei der Behandlung neurologischer Erkrankungen .

Behandlung von Stoffwechselerkrankungen

Sie wurden auch auf ihr Potenzial zur Behandlung von Stoffwechselerkrankungen untersucht .

Wasseraufbereitung

Eine Studie wurde durchgeführt, um die Wirksamkeit von Technologien zu analysieren, die auf der Verwendung von Ozon und Aktivkohle basieren, um Nitroimidazole aus Wasser zu entfernen, wobei diese als Modell für pharmazeutische Verbindungen betrachtet werden

Wirkmechanismus

Target of Action

3-Acetyl-2-oxazolidinone is a member of the oxazolidinone class of compounds . Oxazolidinones are synthetic antimicrobial agents with potent activity against a wide range of multidrug-resistant Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus and vancomycin-resistant enterococci . The primary target of oxazolidinones is the bacterial ribosome .

Mode of Action

Oxazolidinones exert their antibacterial effects by inhibiting protein synthesis . They act on the ribosomal 50S subunit of the bacteria, thus preventing the formation of a functional 70S initiation complex . This disruption of protein synthesis inhibits bacterial growth and proliferation .

Biochemical Pathways

The inhibition of protein synthesis by oxazolidinones affects various biochemical pathways within the bacterial cell . As protein synthesis is essential for many cellular functions, its disruption can lead to a wide range of downstream effects, including impaired cell wall synthesis, disrupted metabolic processes, and ultimately, cell death .

Pharmacokinetics

Oxazolidinones exhibit a favourable pharmacokinetic profile . They have excellent bioavailability, meaning they can be effectively absorbed and utilized by the body . They also demonstrate good tissue and organ penetration, which allows them to reach the site of infection efficiently .

Result of Action

The result of the action of oxazolidinones is the inhibition of bacterial growth and proliferation . By disrupting protein synthesis, these compounds prevent the bacteria from carrying out essential cellular functions, leading to cell death . This makes oxazolidinones effective in treating infections caused by a variety of Gram-positive pathogens .

Action Environment

The action of oxazolidinones can be influenced by various environmental factors. For example, the pH of the environment can affect the stability and efficacy of these compounds . Additionally, the presence of other substances, such as proteins or ions, can also impact the action of oxazolidinones . Therefore, the specific environment in which these compounds are used can play a crucial role in their overall effectiveness .

Safety and Hazards

Biochemische Analyse

Biochemical Properties

They are often used as scaffolds in medicinal chemistry, with applications in a variety of therapeutic areas .

Cellular Effects

The specific cellular effects of 3-Acetyl-2-oxazolidinone are not well-documented. Oxazolidinones are known to have significant impacts on cellular processes. For instance, they can inhibit protein synthesis in bacteria, affecting cell function .

Dosage Effects in Animal Models

The effects of 3-Acetyl-2-oxazolidinone at different dosages in animal models are not well-documented. It’s worth noting that the dosage effects of related oxazolidinones have been studied. For instance, contezolid, another oxazolidinone, has been observed to have a dose-dependent effect in a thigh infection model of S. aureus-infected mice .

Eigenschaften

IUPAC Name |

3-acetyl-1,3-oxazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO3/c1-4(7)6-2-3-9-5(6)8/h2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COCHMAAUXSQMED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCOC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30337114 | |

| Record name | 3-Acetyl-2-oxazolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30337114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1432-43-5 | |

| Record name | 3-Acetyl-2-oxazolidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1432-43-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Acetyl-2-oxazolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30337114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: What is the impact of ring size and heteroatoms on the thermal decomposition of 3-acetyl-2-oxazolidinone?

A1: Research indicates that 3-acetyl-2-oxazolidinone undergoes a unimolecular first-order elimination reaction during gas-phase thermolysis. [] This process is influenced by both the size of the ring structure and the presence of heteroatoms. Specifically, studies comparing the thermolysis rates of 2-acetylcyclopentanone, 2-acetylcyclohexanone, N-acetylcaprolactam, 2-acetylbutyrolactone, 2-acetyl-2-methylbutyrolactone, and 3-acetyl-2-oxazolidinone revealed that both ring size and the inclusion of heteroatoms within the ring system significantly impact the activation energy (Ea) and pre-exponential factor (log A) of the thermolysis reaction. []

Q2: How does 3-acetyl-2-oxazolidinone behave in the presence of boron triflate reagents?

A2: Studies have shown that 3-acetyl-2-oxazolidinone, when reacted with 2.5 equivalents of c-Hex(2)BOTf and 3.0 equivalents of triethylamine, forms a doubly borylated enolate. [] This finding suggests that 3-acetyl-2-oxazolidinone can act as a precursor in the double aldol reaction, with the carbon-bound boron enolate serving as a key intermediate in the reaction mechanism. []

Q3: Are there any notable applications of 3-acetyl-2-oxazolidinone in organic synthesis?

A3: Yes, 3-acetyl-2-oxazolidinone acts as a valuable precursor in synthesizing complex molecules. One example is its use in the synthesis of 6-amino-3,4-dimethyl-cis-3-cyclohexen-1-ol. [] This synthesis involves a Diels-Alder reaction of 3-acetyl-2(3H)-oxazolone, which is derived from 3-acetyl-2-oxazolidinone. []

Q4: What spectroscopic techniques are useful for characterizing 3-acetyl-2-oxazolidinone and related compounds?

A4: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for characterizing 3-acetyl-2-oxazolidinone and its derivatives. For example, temperature-dependent 1H NMR spectroscopy was used to study the substrate complex formed between zinc(II) perchlorate, (R,R)-4,6-dibenzofurandiyl-2,2′-bis(4-phenyloxazoline), and 3-acetyl-2-oxazolidinone. [] Additionally, NMR was instrumental in identifying the oxygen- and carbon-bound forms of boron enolates derived from carboxylic esters, including those formed from 3-acetyl-2-oxazolidinone. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.